beta-D-Apiose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

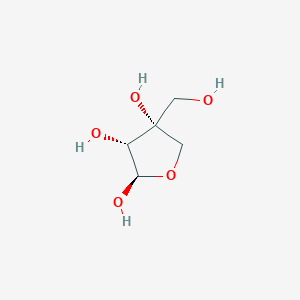

Beta-D-apiose is a D-apiofuranose.

Wissenschaftliche Forschungsanwendungen

Structural and Functional Role in Plant Biochemistry

Beta-D-apiose in Plant Cell Walls:

this compound is a critical component of the polysaccharide rhamnogalacturonan II, found in plant cell walls. It contributes to the structural integrity and stability of these walls by forming borate ester linkages that cross-link RG-II dimers. This structural feature enhances cell wall rigidity and influences plant growth and development .

Enzymatic Synthesis:

The enzymatic synthesis of this compound involves the bifunctional enzyme UDP-apiose/UDP-xylose synthase, which catalyzes the conversion of UDP-alpha-D-glucuronic acid to UDP-alpha-D-apiose. This process is vital for the biosynthesis of various glycosides and pectins in plants .

Microbial Catabolism

Microbial Pathways:

Recent studies have identified multiple catabolic pathways for this compound in gut microbiota, particularly within species such as Bacteroides vulgatus and Bacteroides dorei. These pathways enable the utilization of this compound as a carbon source, showcasing its importance in microbial metabolism . The discovery of these pathways opens avenues for further research into microbial enzyme functions and their ecological roles.

Biocatalysis and Glycosidases

Biocatalytic Applications:

this compound is utilized in biocatalytic processes involving glycosidases that recognize apiose residues. These enzymes can be engineered for improved efficiency in glycosylation reactions, making them valuable for producing glycosylated compounds with therapeutic potential .

Case Study: Enzyme Engineering

A study on apiosyltransferases demonstrated how specific mutations can enhance enzyme affinity for this compound, leading to increased catalytic rates in glycosylation reactions. Such advancements could facilitate the development of more effective biocatalysts for pharmaceutical applications .

Therapeutic Potential

Anticancer Research:

Emerging research suggests that this compound may have potential therapeutic applications, particularly in cancer treatment. Compounds derived from this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression, such as prostate acid phosphatase . Continued exploration of these compounds could lead to novel anticancer therapies.

Computational Studies

NMR Spectroscopy Insights:

Computational studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into the structural characteristics of this compound and its derivatives. These studies enhance our understanding of how this compound interacts with other molecules, which is crucial for designing new compounds with desired properties .

Data Tables

Eigenschaften

CAS-Nummer |

36465-64-2 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1 |

InChI-Schlüssel |

ASNHGEVAWNWCRQ-VPENINKCSA-N |

SMILES |

C1C(C(C(O1)O)O)(CO)O |

Isomerische SMILES |

C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O |

Kanonische SMILES |

C1C(C(C(O1)O)O)(CO)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.